molecular formula C8H5BrFNO B8010189 3-Bromo-5-fluoro-4-methoxybenzonitrile

3-Bromo-5-fluoro-4-methoxybenzonitrile

Cat. No.: B8010189
M. Wt: 230.03 g/mol
InChI Key: GKYSXQMRTLUTOJ-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-4-methoxybenzonitrile is an organic compound with the molecular formula C8H5BrFNO and a molecular weight of 230.03 g/mol It is a derivative of benzonitrile, featuring bromine, fluorine, and methoxy substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-fluoro-4-methoxybenzonitrile typically involves the bromination, fluorination, and methoxylation of benzonitrile derivatives. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . This reaction involves the use of organoboron reagents and palladium catalysts to achieve the desired substitution pattern on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-fluoro-4-methoxybenzonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and conditions may involve the use of bases or acids to facilitate the reaction.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitrile derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

3-Bromo-5-fluoro-4-methoxybenzonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluoro-4-methoxybenzonitrile involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and methoxy groups on the benzene ring can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-methoxybenzonitrile: Similar structure but lacks the fluorine substituent.

    4-Fluoro-3-methoxybenzonitrile: Similar structure but lacks the bromine substituent.

    5-Bromo-2-fluoro-4-methoxybenzonitrile: Similar structure but with different substitution pattern.

Uniqueness

3-Bromo-5-fluoro-4-methoxybenzonitrile is unique due to the specific combination of bromine, fluorine, and methoxy groups on the benzene ring. This unique substitution pattern can result in distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-bromo-5-fluoro-4-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFNO/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKYSXQMRTLUTOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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